molecular formula C14H13FO B6371114 5-(2-Fluoro-5-methylphenyl)-3-methylphenol CAS No. 1261916-85-1

5-(2-Fluoro-5-methylphenyl)-3-methylphenol

Cat. No.: B6371114
CAS No.: 1261916-85-1
M. Wt: 216.25 g/mol
InChI Key: RJZPOXLGQPCTEE-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)-3-methylphenol is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-4-14(15)13(7-9)11-5-10(2)6-12(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZPOXLGQPCTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683741
Record name 2'-Fluoro-5,5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-85-1
Record name 2'-Fluoro-5,5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-Fluoro-5-methylphenyl isocyanate as a starting material . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 5-(2-Fluoro-5-methylphenyl)-3-methylphenol may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)-3-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)-3-methylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-5-methylphenyl)-3-methylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

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